5-Iodobenzo[d]thiazole-2-carbonitrile
Description
5-Iodobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound featuring a benzothiazole core substituted with an iodine atom at the 5-position and a cyano group at the 2-position. The iodine substituent imparts unique electronic and steric properties, making this compound valuable in medicinal chemistry, materials science, and organic synthesis. Its reactivity is influenced by the electron-withdrawing cyano group and the heavy halogen atom, which enhances its utility in cross-coupling reactions and as a precursor for bioactive molecules .
Properties
Molecular Formula |
C8H3IN2S |
|---|---|
Molecular Weight |
286.09 g/mol |
IUPAC Name |
5-iodo-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H3IN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H |
InChI Key |
BPOIYRIRHAJEQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(S2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodobenzo[d]thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with iodine and sulfur in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Iodobenzo[d]thiazole-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]thiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Iodobenzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-Iodobenzo[d]thiazole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Structural and Electronic Differences
The biological and chemical profiles of benzothiazole derivatives depend on the substituent type, position, and electronic effects. Key analogs include:
Key Observations :
- Iodine vs. Smaller Halogens (Cl, Br) : The 5-iodo derivative exhibits distinct reactivity due to iodine’s larger atomic radius, which increases steric hindrance and reduces solubility in polar solvents compared to chloro or bromo analogs .
- Electron-Withdrawing Groups: The cyano group at position 2 stabilizes the aromatic system, while substituents like NO₂ (electron-withdrawing) or OH (electron-donating) modulate electronic density and reaction pathways .
Key Findings :
- 5-Iodo Derivative : While specific MIC data are lacking, its structural similarity to 5-hydroxy and 5-nitro analogs suggests potent anticancer activity via enzyme inhibition (e.g., LSD1) .
- Hydroxy vs. Nitro Substituents : The 5-hydroxy derivative shows broad-spectrum antimicrobial activity, whereas the 5-nitro analog’s efficacy is linked to nitroreductase activation .
Reactivity Trends :
- Iodine’s Role : The 5-iodo substituent facilitates Suzuki-Miyaura cross-coupling, enabling access to biaryl structures for drug discovery .
- Cyano Group Utility: All analogs leverage the cyano group for further functionalization (e.g., hydrolysis to amides or conversion to tetrazoles) .
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